N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-19(22-11-14-6-7-16-17(10-14)29-13-28-16)12-30-20-9-8-18(24-25-20)23-21(27)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRGQUFKKYHPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps
Preparation of Benzo[d][1,3]dioxole Derivative: This step involves the reaction of piperonal with appropriate reagents to form the benzo[d][1,3]dioxole moiety.
Formation of Pyridazine Ring: The pyridazine ring is introduced through a cyclization reaction involving hydrazine derivatives.
Attachment of Benzamide Group: The final step involves the coupling of the benzamide group to the pyridazine ring, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 504.57 g/mol. The compound features several functional groups, including:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Thioether linkage : Enhances the compound's reactivity and interaction with biological targets.
- Amide bond : Contributes to the compound's stability and solubility.
Pharmacological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : The benzo[d][1,3]dioxole moiety is associated with anticancer properties. Studies have shown that compounds containing this structure can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have displayed significant antimicrobial activity against various pathogens, suggesting that this compound may also possess these properties .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
The biological activities of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The thioether and amide functionalities may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer and neuroprotective effects.
Case Studies
- Pancreatic β-cell Protection : A derivative similar in structure has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This study reported an effective concentration (EC50) of 0.1 ± 0.01 μM for maximal activity .
- Antimicrobial Testing : In vitro studies demonstrated that compounds with a thioether linkage exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics based on this scaffold .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-(thio)pyridazin derivatives | Contains thioether linkages | Antimicrobial activity |
| Benzodioxole derivatives | Incorporates benzodioxole moiety | Anticancer properties |
| Pyridazine-based compounds | Features pyridazine rings | Diverse pharmacological activities |
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide stands out due to its unique combination of structural elements that may confer distinct biological activities not observed in other similar compounds .
Q & A
Q. What are the recommended synthetic routes for preparing N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., benzamide-pyridazine hybrids) often involves coupling reactions between thiol-containing intermediates and activated pyridazine derivatives. For example, describes a domino synthesis using iodine/tert-butyl hydroperoxide (TBHP) under reflux conditions, achieving high yields (95%) via controlled oxidation and cyclization. Key steps include:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptopyridazine) with a bromoacetylated benzo[d][1,3]dioxole derivative.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzamide group .
- Optimization : Monitor reaction progress via TLC, and purify using silica gel chromatography with hexane-EtOAC gradients.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the integration of the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyridazine (δ 8.1–8.5 ppm for aromatic protons) moieties .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1650–1700 cm) and thioether linkages (C-S at ~600–700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C: 447.1122) .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) to maintain <1% DMSO in final assays .
- Stability : Conduct stability studies under physiological conditions (pH 7.4, 37°C) using HPLC to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological target or mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450 isoforms). The benzodioxole group may act as a hydrogen-bond acceptor, while the pyridazine ring could engage in π-π stacking .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like LogP, topological polar surface area (TPSA), and electronegativity to predict bioavailability or toxicity .
Q. How can researchers resolve contradictory data in enzyme inhibition assays (e.g., IC variability across studies)?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to account for batch-to-batch variability .
- Buffer Conditions : Test ionic strength (e.g., 50–150 mM NaCl) and reducing agents (e.g., DTT) to rule out artifactual inhibition due to thiol reactivity .
Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Replace the benzodioxole group with bioisosteres (e.g., substituted phenyl rings) or alter the pyridazine sulfur to sulfoxide/sulfone to assess electronic effects .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs, as demonstrated in for similar benzamide derivatives .
Q. How can researchers design robust in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Dosing Routes : Compare oral gavage vs. intravenous administration in rodent models to calculate bioavailability (F%) .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the benzodioxole group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
